![molecular formula C23H23NO3 B2879216 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923245-18-5](/img/structure/B2879216.png)
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Inhibition of Monoamine Oxidases
The compound has been studied for its potential to inhibit monoamine oxidases (MAOs), which are enzymes that catalyze the oxidation of monoamines. They are involved in the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibitors of MAOs have therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression and Parkinson’s disease .
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Research has also explored the use of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes break down acetylcholine, a neurotransmitter involved in muscle activation, memory, and learning. Inhibitors of AChE and BChE are potential treatments for diseases characterized by a deficiency in acetylcholine, such as Alzheimer’s disease .
β-Secretase Inhibition
β-Secretase (BACE-1) is an enzyme involved in the production of β-amyloid peptides, which accumulate abnormally in Alzheimer’s disease. The compound’s ability to inhibit BACE-1 suggests its potential application in preventing or treating Alzheimer’s by reducing the formation of β-amyloid plaques .
Mass Spectrometry Analysis
The molecular structure and mass of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide have been analyzed using mass spectrometry. This technique is crucial for confirming the compound’s identity and purity, which is essential in pharmaceutical research and quality control .
Cycloaddition Reaction Study
The compound has been part of studies focusing on cycloaddition reactions, which are chemical reactions that form ring structures. Understanding the mechanism and energetics of these reactions with compounds like N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can lead to the development of new synthetic methods for pharmaceuticals .
Neurological and Neurodegenerative Disorder Treatment
Due to its inhibitory activities on enzymes like MAOs, AChE, and BChE, the compound is a candidate for the development of drugs aimed at treating neurological and neurodegenerative disorders. Its potential therapeutic applications could extend to conditions such as dementia, amyotrophic lateral sclerosis (ALS), and Huntington’s disease .
Drug Design and Discovery
The compound’s diverse inhibitory properties make it a valuable tool in drug design and discovery. By studying its interactions with various enzymes, researchers can design new drugs with improved efficacy and specificity for treating neurological conditions .
Propiedades
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUHOUEIITRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)

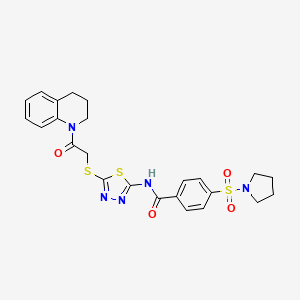

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
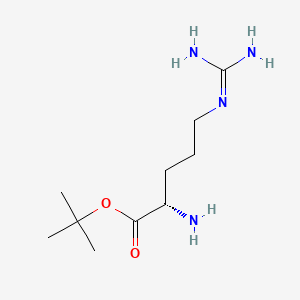
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
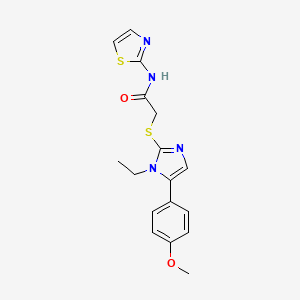

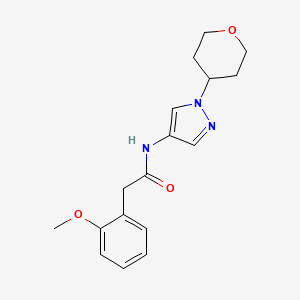
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
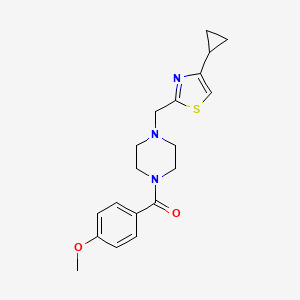
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)